4-{[(2H-indazol-6-yl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-[(1H-indazol-6-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-13-5-1-10(2-6-13)8-15-12-4-3-11-9-16-17-14(11)7-12/h1-7,9,15,18H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXHPCJDJVWYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC3=C(C=C2)C=NN3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity Spectrum of 4 2h Indazol 6 Yl Amino Methyl Phenol and Its Analogs
Anticancer Research
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. nih.gov Research into indazole derivatives has revealed potent antiproliferative activity against a range of cancer cell lines, including those of the breast, colon, and lung. nih.govrsc.org The anticancer mechanisms of these compounds are diverse, often involving the targeted inhibition of protein kinases that are aberrantly activated in cancer cells. mdpi.com By blocking the activity of these enzymes, indazole analogs can disrupt signaling pathways that control cell proliferation, angiogenesis, and immune responses, thereby impeding tumor progression. The following sections detail the inhibitory activity of specific indazole analogs against key oncogenic targets.
Inhibition of Specific Oncogenic Targets
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in cancer immune evasion by catalyzing the degradation of the amino acid tryptophan. rsc.org The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the activity of T-cells, allowing tumors to escape immune surveillance. Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy.
A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit IDO1. rsc.org Research has shown that substituents at both the 4- and 6-positions of the indazole ring significantly influence inhibitory activity. rsc.orgrsc.org One such analog, compound 35 , demonstrated potent inhibition of IDO1 in both enzymatic and cellular assays. rsc.org Further studies on nitro-aryl 1H-indazole derivatives identified compounds with potent and selective activity against Tryptophan-2,3-dioxygenase (TDO), a related enzyme, as well as dual-target inhibitors. rsc.org For instance, HT-37 was identified as a dual inhibitor of both IDO1 and TDO. rsc.org The indazole scaffold is believed to interact with the heme iron and key residues within the hydrophobic pockets of the IDO1 active site. nih.gov
| Compound | Target | IC₅₀ (Enzymatic Assay) | IC₅₀ (Cellular Assay) | Cell Line |
|---|---|---|---|---|
| Compound 35 | IDO1 | 0.74 µM | 1.37 µM | HeLa |
| HT-37 | IDO1 | 0.91 µM | - | - |
| HT-37 | TDO | 0.46 µM | - | - |
| HT-28 | TDO | 0.62 µM | - | - |
| HT-30 | TDO | 0.17 µM | - | - |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. researchgate.net The VEGF receptors (VEGFRs), particularly VEGFR-2, are key tyrosine kinases that mediate this process, making them a major target for anticancer therapies. nih.govmdpi.com
The indazole scaffold is a core component of several potent VEGFR inhibitors. mdpi.com A prominent example is Pazopanib , a multi-targeted tyrosine kinase inhibitor that potently inhibits all three VEGFR isoforms (VEGFR-1, -2, and -3). researchgate.net Pazopanib functions by competing with ATP for binding to the intracellular domain of the receptor, thereby inhibiting its activation and downstream signaling. researchgate.net This leads to a reduction in tumor blood vessel formation, increased tumor cell apoptosis, and inhibition of tumor growth. researchgate.netresearchgate.net Beyond Pazopanib, numerous other indazole derivatives have been designed and synthesized, demonstrating significant VEGFR-2 inhibitory activity, with some compounds showing potency in the nanomolar range. nih.govmdpi.com
| Compound | Target | IC₅₀ |
|---|---|---|
| Pazopanib | VEGFR-1 | 10 nM |
| Pazopanib | VEGFR-2 | 30 nM |
| Pazopanib | VEGFR-3 | 47 nM |
| Pazopanib | PDGFRβ | 84 nM |
| Pazopanib | c-Kit | 74 nM |
Syk Kinase Inhibition
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors. It is primarily expressed in hematopoietic cells and is considered an attractive drug target for hematological malignancies and inflammatory diseases. While the indazole scaffold is a versatile component in the design of various kinase inhibitors, research specifically detailing indazole analogs as potent and selective inhibitors of Syk kinase is not extensively documented in the reviewed scientific literature.
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, regulating critical cellular processes such as cell growth, proliferation, and survival. The deregulation of this pathway makes PI3K an important target for cancer therapy.
Several potent PI3K inhibitors have been developed based on an indazole-containing scaffold. A key example is GDC-0941 (Pictilisib) , a potent, orally bioavailable inhibitor of class I PI3K isoforms. It strongly inhibits PI3Kα and PI3Kδ, with more moderate activity against PI3Kβ and PI3Kγ. The inhibitory action of GDC-0941 leads to the suppression of the downstream PI3K/AKT pathway, resulting in reduced cell proliferation and increased apoptosis in cancer cells. In addition to GDC-0941, other series of 3-amino-1H-indazole derivatives have been developed that target the PI3K/AKT/mTOR pathway, demonstrating broad-spectrum antiproliferative activity against various cancer cell lines.
| Compound | Target | IC₅₀ |
|---|---|---|
| GDC-0941 (Pictilisib) | PI3Kα | 3 nM |
| GDC-0941 (Pictilisib) | PI3Kδ | 3 nM |
| GDC-0941 (Pictilisib) | PI3Kβ | 33 nM |
| GDC-0941 (Pictilisib) | PI3Kγ | 75 nM |
Bromodomain and Extra-Terminal Domain (BRD4) Inhibition
Bromodomain and Extra-Terminal Domain (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-Myc. By binding to acetylated lysine (B10760008) residues on histones, BRD4 recruits transcriptional machinery to promoters and enhancers, driving the expression of genes involved in cell proliferation. The inhibition of BRD4 has emerged as a significant therapeutic strategy for various cancers.
Novel indazole-based scaffolds have been developed as potent BRD4 inhibitors. One such series is based on a 1H-indazol-4,7-dione core. Within this series, the compound 5i (6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione) was identified as a highly potent BRD4 inhibitor with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. Another study focused on 4,5-dihydro-benzo[g]indazole derivatives, leading to the discovery of compound 26n as a potent dual inhibitor of HDAC3 and BRD4, which demonstrated significant antitumor efficacy in a pancreatic cancer model. These findings underscore the potential of the indazole scaffold in the development of epigenetic modulators for cancer treatment.
| Compound | Target | IC₅₀ |
|---|---|---|
| 5i | BRD4 | 60 nM |
| Compound 26n | BRD4 | Potent Inhibition |
| Compound 26n | HDAC3 | Potent Inhibition |
Polo-like Kinase 1 (PLK1) Inhibition
While direct studies on 4-{[(2H-indazol-6-yl)amino]methyl}phenol are limited, research into structurally similar indazole-based compounds has highlighted their potential as inhibitors of the Polo-like kinase (PLK) family. PLKs are serine/threonine kinases that are crucial regulators of the cell cycle, and their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.
Specifically, analogs containing the 1H-indazol-6-yl moiety have been developed as potent inhibitors of Polo-like kinase 4 (PLK4). Initial research identified compounds such as (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as effective PLK4 inhibitors. Further optimization led to the development of a bioisosteric series, the 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones, which demonstrated comparable potency and improved drug-like properties. These findings underscore the potential of the indazole scaffold in designing potent and selective kinase inhibitors targeting the PLK family.
Aurora Kinase Inhibition
Aurora kinases are another family of serine/threonine kinases that play a pivotal role in mitotic progression. Their overexpression is implicated in the pathogenesis of various cancers, establishing them as validated targets for anticancer drug discovery. researchgate.net The indazole scaffold has proven to be a valuable framework for developing potent inhibitors of Aurora kinases. nih.gov
Through in silico fragment-based and knowledge-based drug design, novel indazole derivatives have been identified as powerful inhibitors of Aurora kinases A and B. researchgate.netnih.gov For instance, molecular docking studies of certain 3-(pyrrolopyridin-2-yl)indazole derivatives show that the indazole core effectively binds with key hinge residues (Glu211 and Ala213) in the ATP binding site of Aurora kinase A. nih.gov Further modifications of the indazole structure have led to the development of compounds with subtype selectivity, capable of targeting specific isoforms of the kinase. nih.gov This demonstrates that the indazole nucleus is a privileged scaffold for creating highly specific and potent Aurora kinase inhibitors.
Histone Methyltransferase EZH1/EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) and the related EZH1 are histone methyltransferases that are key components of the Polycomb Repressive Complex 2 (PRC2). These enzymes catalyze the methylation of histone H3 on lysine 27 (H3K27), a modification associated with transcriptional repression. Hyperactivity of EZH2 is frequently observed in cancers like lymphoma and leukemia, making it a prime therapeutic target.
Analogs of 4-{[(2H-indazol-6-yl)amino]methyl}phenol have been at the forefront of EZH1/EZH2 inhibitor development. One notable example is UNC1999, a potent and selective dual inhibitor of both EZH2 and EZH1. UNC1999 is an indazole-containing compound that has demonstrated the ability to selectively and potently suppress H3K27 methylation in cells. It is highly selective for EZH2 over 15 other protein methyltransferases and also shows significant selectivity against the closely related EZH1. The specificity of its action is highlighted by comparison with its analog, UNC2400, which is structurally similar but inactive. This on-target inhibition leads to the derepression of polycomb target genes, ultimately suppressing the proliferation of cancer cells, particularly in MLL-rearranged leukemia.
Evaluation of Antiproliferative Effects in Various Human Cancer Cell Lines
The inhibition of key cellular enzymes by indazole derivatives translates to significant antiproliferative effects across a range of human cancer cell lines. nih.gov The development of inhibitors targeting kinases and histone methyltransferases has yielded compounds with potent activity against cancers of the blood, colon, and breast.
For example, indazole-based Aurora kinase inhibitors have been screened for antiproliferative activity against the HCT116 colon cancer cell line. researchgate.net Similarly, 3-(pyrrolopyridin-2-yl)indazole derivatives have shown vigorous potency against the HL60 human leukemia cell line, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov
The dual EZH1/EZH2 inhibitor UNC1999 effectively suppresses the proliferation of MLL-rearranged leukemia cells in a dose- and time-dependent manner. This activity is specific, as the compound does not affect the proliferation of cell lines that lack EZH2. Furthermore, indazole-based PLK4 inhibitors have shown positive results in the MDA-MB-468 human breast cancer xenograft model, supporting their investigation as anticancer therapeutics.
| Compound Class | Target | Cancer Cell Line | Effect |
|---|---|---|---|
| 3-(Pyrrolopyridin-2-yl)indazole derivatives | Aurora Kinase A | HL60 (Human leukemia) | Potent inhibition (IC50 in nM range) |
| 3-(Pyrrolopyridin-2-yl)indazole derivatives | Aurora Kinase A | HCT116 (Human colon cancer) | Potent inhibition (IC50 in nM range) |
| Indazole-based EZH1/EZH2 Inhibitor (UNC1999) | EZH1/EZH2 | MLL-rearranged leukemia cells | Dose-dependent growth suppression |
| 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives | PLK4 | MDA-MB-468 (Human breast cancer) | Positive xenograft results |
Antimicrobial Research (Antibacterial, Antifungal)
The indazole scaffold is a prominent feature in a variety of synthetic compounds that possess a wide spectrum of pharmacological activities, including antimicrobial effects. nih.gov Research has shown that indazole derivatives are active against several Gram-positive and Gram-negative bacterial strains as well as fungal pathogens. mdpi.comnih.gov
Specifically, certain N-methyl-3-aryl indazoles have demonstrated excellent inhibitory activity against bacterial strains such as Bacillus megaterium and Escherichia coli, and moderate activity against the fungal strain Candida albicans. orientjchem.org Other studies have identified 3-phenyl-1H-indazole derivatives as inhibitors of DNA gyrase B, a validated antibacterial target. nih.govnih.gov This has led to the discovery of indazole-based GyrB inhibitors with excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, some 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.comnih.gov
Anti-inflammatory Research
Indazole and its derivatives have been identified as having marked anti-inflammatory activity. nih.gov The structural similarity of the indazole nucleus to purines allows it to interact with biological systems involved in inflammation. researchgate.net Commercially available anti-inflammatory drugs, such as Benzydamine and Bendazac, feature the indazole core, highlighting its therapeutic importance. researchgate.net
Studies using animal models, such as carrageenan-induced hind paw edema in rats, have demonstrated the anti-inflammatory potential of indazole compounds. For instance, 5-aminoindazole (B92378) produced a maximum inflammation inhibition of 83.09% at a 100 mg/kg dose. nih.gov The mechanism of action for this anti-inflammatory activity is believed to involve interaction with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, as well as the modulation of cytokines and reactive oxygen species. mdpi.comnih.gov In silico and in vitro evaluations of certain 2H-indazole derivatives have confirmed their inhibitory activity against human COX-2. mdpi.com
Antiviral Research (e.g., Anti-HIV, Anti-Hepatitis B Virus)
The broad biological activity of the indazole scaffold extends to antiviral applications, with derivatives showing potential against viruses such as the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net While research on many indazole analogs is ongoing, the core structure is recognized as a valuable template in the design of new antiviral agents.
Several studies have highlighted the anti-HIV potential of indazole-containing compounds. researchgate.net The chemically diverse nature of indazole derivatives allows for modifications that can target various stages of the viral life cycle. Although specific data on 4-{[(2H-indazol-6-yl)amino]methyl}phenol is not extensively detailed in the literature, the established anti-HIV activity of the broader indazole class suggests a promising area for future investigation. Similarly, while numerous heterocyclic compounds are being explored as anti-Hepatitis B Virus (HBV) agents, the specific role of indazole derivatives in this area is still an emerging field of research. mdpi.com
Research into Other Pharmacological Activities
The versatile structure of the indazole nucleus allows for a diverse range of biological activities. Research has extended beyond the primary areas of oncology and inflammation to investigate other potential therapeutic applications.
While direct studies on the antidepressant effects of 4-{[(2H-indazol-6-yl)amino]methyl}phenol are not available, the indazole scaffold is of interest in the development of agents for central nervous system (CNS) disorders. acs.orgnih.govacs.org Patents have been filed for novel indazole derivatives intended for the treatment of psychosis and other mental health conditions, suggesting that compounds with this core structure can be designed to interact with CNS targets. acs.orgnih.gov For instance, certain indazole derivatives have been investigated as serotonergic agents. acs.orgnih.gov
The development of multi-target antidepressants is an active area of research, and heterocyclic compounds, including indazoles, are often explored for their potential to modulate various neurotransmitter systems. The antidepressant activity of novel heterocyclic compounds is often evaluated in preclinical models like the forced swimming test and tail suspension test. bdpsjournal.orgnih.gov For example, a series of pyrazolone (B3327878) derivatives, which are structurally related to indazoles, demonstrated significant antidepressant-like activity in such models. bdpsjournal.org
Table 1: Antidepressant Activity of Selected Heterocyclic Compounds
| Compound Class | Test Model | Key Findings | Reference |
| Pyrazolone Derivatives | Forced Swimming Test, Tail Suspension Test | Compounds 4f and 4g showed significant activity comparable to imipramine. | bdpsjournal.org |
| Triazole-containing Benzo[d]oxazoles | Forced Swimming Test, Tail Suspension Test, Open Field Test | Compound 5g displayed remarkable antidepressant and anticonvulsant activities. | nih.gov |
Note: This table includes data on compounds analogous or related to the indazole scaffold to provide context, as direct data for 4-{[(2H-indazol-6-yl)amino]methyl}phenol is not available.
Specific research on the cardiotonic effects of 4-{[(2H-indazol-6-yl)amino]methyl}phenol has not been identified in the reviewed literature. However, the broader class of indazole derivatives has been investigated for cardiovascular applications. nih.gov Certain indazole-containing compounds have been developed with the aim of treating circulatory disorders. nih.gov For example, some ring-contracted analogues of imazodan, which are pyrazolones, have been synthesized and evaluated for their positive inotropic activity. nih.gov
The phenolic moiety within 4-{[(2H-indazol-6-yl)amino]methyl}phenol is also of interest, as phenolic compounds, in general, have been studied for their potential cardioprotective properties. nih.gov
Table 2: Inotropic Activity of Imazodan Analogs
| Compound Class | Key Structural Feature | Biological Activity | Reference |
| 2,4-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-3H-pyrazol-3-ones | Ring-contracted analogues of imazodan | Positive inotropic activity | nih.gov |
Note: This table presents data on compounds with structural similarities to indazoles to illustrate potential cardiotonic activities within this class of heterocycles, due to the absence of direct data for 4-{[(2H-indazol-6-yl)amino]methyl}phenol.
There is no specific data on the anti-platelet properties of 4-{[(2H-indazol-6-yl)amino]methyl}phenol. However, the anti-platelet activity of other indazole derivatives has been a subject of research. nih.gov Platelet aggregation inhibitors are crucial in the prevention and treatment of cardiovascular diseases. drugs.com
Phenolic compounds have been recognized for their antiplatelet aggregation effects. nih.govresearchgate.netnih.gov Studies have shown that various phenol (B47542) derivatives can inhibit platelet aggregation induced by different agents like arachidonic acid and collagen. researchgate.netnih.gov This suggests that the phenol group in 4-{[(2H-indazol-6-yl)amino]methyl}phenol could potentially contribute to anti-platelet activity.
Research into other heterocyclic scaffolds has also yielded potent antiplatelet agents. For instance, derivatives of 1-(arylideneamino)-4-aryl-1H-imidazole-2-amine have shown inhibitory effects on platelet aggregation. nih.gov
Table 3: Anti-platelet Activity of Selected Phenolic and Heterocyclic Compounds
| Compound/Compound Class | Mechanism/Inducer | Key Findings | Reference |
| Phenol Derivatives | Arachidonic acid, collagen | Several derivatives showed significant inhibition of platelet aggregation. | researchgate.netnih.gov |
| 1-(arylideneamino)-4-aryl-1H-imidazole-2-amine derivatives | Collagen | Compounds 4a and 4p exhibited IC50 values similar to acetylsalicylic acid. | nih.gov |
Note: This table includes data on phenolic compounds and other heterocyclic structures to provide a broader context for potential anti-platelet activity, as direct experimental data for 4-{[(2H-indazol-6-yl)amino]methyl}phenol is unavailable.
Molecular Mechanisms Underlying Biological Activities
Elucidation of Enzyme Inhibition Pathways and Binding Modes
No studies detailing the enzyme inhibition pathways or binding modes of 4-{[(2H-indazol-6-yl)amino]methyl}phenol are present in the current scientific literature.
Induction of Apoptosis in Cancer Cells
There is no available research demonstrating that 4-{[(2H-indazol-6-yl)amino]methyl}phenol induces apoptosis in cancer cells. Therefore, information regarding specific apoptotic mechanisms is absent.
Data on the activation of caspases, such as Caspase 9, by this compound are not available.
There is no evidence to suggest that 4-{[(2H-indazol-6-yl)amino]methyl}phenol causes the cleavage of PARP-1.
The effect of this compound on the expression of apoptotic and anti-apoptotic genes like BAX and Bcl-2 has not been studied.
Disruption of DNA Synthesis
There are no published findings to indicate that 4-{[(2H-indazol-6-yl)amino]methyl}phenol disrupts DNA synthesis.
Modulation of Key Cellular Signaling Cascades (e.g., B-cell Receptor Signaling)
The influence of 4-{[(2H-indazol-6-yl)amino]methyl}phenol on cellular signaling cascades, such as B-cell receptor signaling, has not been documented.
Investigation of Receptor Ligand Interactions (e.g., Sigma-2 Receptor Binding)
While direct experimental binding data for 4-{[(2H-indazol-6-yl)amino]methyl}phenol with the sigma-2 (σ2) receptor is not extensively documented in publicly available research, the scientific community has explored structurally related compounds, which can provide insights into its potential interactions. The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a target of interest for various therapeutic areas, including central nervous system disorders and oncology. nih.gov
Research into tetrahydroindazole-based compounds has yielded potent and selective ligands for the sigma-2 receptor. nih.govnih.gov These studies are valuable for understanding the structure-activity relationships (SAR) that govern binding to this receptor. The indazole core, a key feature of 4-{[(2H-indazol-6-yl)amino]methyl}phenol, is a recurring motif in potent sigma-2 ligands.
A study on a series of tetrahydroindazole (B12648868) derivatives highlighted the importance of specific structural features for high-affinity binding to the sigma-2 receptor. nih.gov The general structure of these potent ligands consists of a core heterocyclic system, such as tetrahydroindazole, connected to a substituted benzyl (B1604629) group via a linker. This structural template shares similarities with 4-{[(2H-indazol-6-yl)amino]methyl}phenol.
The binding affinities of several tetrahydroindazole derivatives for the sigma-1 and sigma-2 receptors are presented in the table below. The data illustrates how modifications to the general structure can influence potency and selectivity.
| Compound | R | X | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| 7a | H | CH | 130 | 1.8 | 72 |
| 7b | 4-F | CH | 250 | 2.5 | 100 |
| 7c | 4-Cl | CH | 180 | 1.5 | 120 |
| 7d | 4-Br | CH | 150 | 1.2 | 125 |
| 7e | 4-SO2NH2 | CH | 89 | 0.9 | 99 |
| 7t | 3-F, 4-CN | N | 1100 | 0.4 | 2750 |
Data sourced from a study on tetrahydroindazole-based sigma-2 receptor ligands. nih.gov
The SAR data from these related compounds indicate that the nature of the substituent on the benzyl ring plays a crucial role in determining binding affinity and selectivity for the sigma-2 receptor. For instance, the introduction of electron-withdrawing groups at the 4-position of the benzyl ring generally leads to high-affinity ligands. nih.gov Compound 7t , with 3-fluoro and 4-cyano substitutions, demonstrated particularly high potency and selectivity for the sigma-2 receptor. nih.gov
Based on these findings, a pharmacophore model for potent sigma-2 ligands has been proposed. This model typically includes features such as hydrophobic groups, a positive ionizable group, and an aromatic ring. nih.gov The 4-{[(2H-indazol-6-yl)amino]methyl}phenol molecule possesses several of these key features:
An indazole ring , providing a bicyclic aromatic system.
A phenol (B47542) group , which contains a hydroxyl group on an aromatic ring.
An amino methyl linker , which can be protonated and act as a positive ionizable group.
The presence of these structural motifs suggests that 4-{[(2H-indazol-6-yl)amino]methyl}phenol has the potential to interact with the sigma-2 receptor binding site. The phenol moiety, in particular, could engage in hydrogen bonding interactions, while the indazole ring could participate in hydrophobic and aromatic interactions within the receptor pocket. However, without direct experimental data for this specific compound, its precise binding mode and affinity remain speculative.
Structure Activity Relationship Sar Studies
Impact of Substituent Variations on Pharmacological Efficacy and Selectivity
The potency and selectivity of indazole-based inhibitors are highly sensitive to the nature and position of substituents on both the indazole and phenol (B47542) rings.
The phenol moiety is a critical component for the biological activity of many kinase inhibitors, often acting as a hydrogen bond donor. However, it is also a primary site for phase II metabolism, specifically glucuronidation, which can lead to rapid clearance and poor oral bioavailability. acs.orgresearchgate.net This has led to extensive research into its modification and bioisosteric replacement.
General SAR studies on phenolic compounds indicate that inhibition of biological targets can be enhanced by ring substituents that are electron-donating and hydrophobic. nih.gov Conversely, sterically masking the phenolic hydroxyl group can decrease inhibitory activity. nih.gov For example, in the context of prostaglandin (B15479496) cyclooxygenase inhibition, 2-benzyloxyphenol and 2,4,6-trimethylphenol (B147578) were found to be potent inhibitors. nih.gov
Due to the metabolic liabilities associated with the phenol group, a key strategy has been its replacement with bioisosteres. The indazole ring itself has proven to be an effective phenol bioisostere. acs.orgnih.gov This replacement can retain the necessary hydrogen bonding patterns for high target affinity while blocking the metabolic pathway of glucuronidation. acs.orgnih.gov Docking simulations suggest that the indazole can mimic the hydrogen bonding interactions of the phenol, with a nitrogen atom acting as a hydrogen bond acceptor and the N-H group acting as a donor. researchgate.net This strategy has successfully converted compounds with poor oral bioavailability (<1%) into analogs with significantly improved pharmacokinetic profiles (25% oral bioavailability) while maintaining similar biological activity. researchgate.net
| Ring Position | Substituent Type | Impact on Activity | Rationale |
| General | Electron-Donating | Increased | Enhances H-bonding potential |
| General | Hydrophobic | Increased | Improves binding pocket interactions |
| Ortho | Steric Bulk | Decreased | Hinders interaction of hydroxyl group with target |
| Para | Methoxy | Increased | Potent electron-donating group |
| - | Bioisosteric Replacement (e.g., with Indazole) | Maintained/Improved | Retains H-bonding, improves pharmacokinetics by preventing glucuronidation acs.orgresearchgate.netnih.gov |
Modifications to the indazole core are pivotal for modulating potency and selectivity. The substitution pattern on this bicyclic system dictates interactions with the target protein.
C3 Position : The C3 position is frequently modified. Introducing a carbohydrazide (B1668358) moiety at this position has been shown to be crucial for strong inhibitory activities against certain enzymes. nih.gov Further optimization through the addition of an amino group at the 3-position can also lead to more potent inhibitors. nih.gov
C4 and C6 Positions : Substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold play a crucial role in inhibitory activity. nih.gov For instance, in a series of fibroblast growth factor receptor 1 (FGFR1) inhibitors, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising inhibitor. nih.gov Further optimization revealed that introducing an N-ethylpiperazine group was important for enhancing both enzymatic and cellular activity. nih.gov
C5 Position : The substituent at the C-5 position can significantly impact antitumor activity. Studies have shown that the presence of a para-fluorine on a phenyl ring at C-5 is crucial for activity, with its replacement by groups like 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl leading to a 2- to 10-fold decrease in inhibitory potency.
N1 Position : While the 1H-tautomer of indazole is generally the most stable, N-alkylation at the N1 or N2 position is a common strategy in drug design. nih.gov The choice of N1 or N2 substitution can be challenging but significantly affects the compound's properties and biological activity. nih.gov
| Ring Position | Substituent/Modification | Resulting Activity | Target/Context |
| C3 | Carbohydrazide moiety | Strong inhibition | IDO1 Enzyme nih.gov |
| C3 | Amino group addition | Increased potency | General kinase inhibitors nih.gov |
| C4, C6 | Substituent groups | Crucial for inhibition | IDO1 Enzyme nih.gov |
| C5 | p-Fluorophenyl | Crucial for activity | Antitumor agents |
| C6 | m-Methoxyphenyl (on 3-amino indazole) | Promising inhibition | FGFR1 nih.gov |
| C6 | N-ethylpiperazine containing group | Enhanced activity | FGFR1 nih.gov |
Cruciality of the Indazole Core in Ligand-Target Binding
The indazole ring is not merely a scaffold but an active participant in ligand-target interactions, often serving as a key pharmacophore. nih.govnih.gov It is particularly effective as a "hinge-binding" fragment in kinase inhibitors. scilit.com The two nitrogen atoms of the indazole's pyrazole (B372694) ring can form critical hydrogen-bonding interactions with the amide backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) portion of ATP.
This hinge-binding ability is a cornerstone of the activity of many indazole-based drugs. For example, in Linifanib, the 1H-indazole-3-amine structure binds effectively with the hinge region of tyrosine kinases. scilit.com Similarly, the 1H-indazole-3-amide structure in Entrectinib plays a critical role in its antitumor activity. scilit.com The stability of this interaction anchors the inhibitor in the ATP-binding pocket, allowing other parts of the molecule to engage with different regions of the kinase, thereby determining potency and selectivity.
Influence of the Amine Linker Region Modifications on Biological Potency
The amine linker connecting the indazole core to the phenol ring is critical for maintaining the correct orientation and distance between these two key pharmacophoric elements. Modifications in this region, including changes in length, flexibility, and the introduction of substituents, can have a profound impact on biological potency.
Studies on analogous inhibitor scaffolds have shown that even subtle changes to the linker can alter activity. For instance, replacing a flexible glycine (B1666218) linker with a more constrained alanine (B10760859) linker can moderately improve inhibitory activity. acs.org This suggests that reducing the conformational flexibility of the linker can pre-organize the molecule into a more favorable binding conformation, thus reducing the entropic penalty upon binding. Furthermore, the stereochemistry of substituents on the linker is crucial, as discussed in the following section. The hydrogen atoms of the linker's amino and amide groups can also participate in direct hydrogen bonding with the target protein, further stabilizing the ligand-protein complex. mdpi.com
Stereochemical Considerations and their Impact on Biological Activity
Stereochemistry is a critical determinant of biological activity, influencing how a ligand fits into the three-dimensional binding site of its target protein. For indazole-based compounds, chiral centers can exist in various parts of the molecule, including substituents on the indazole or phenol rings, or, more commonly, on the linker region.
The introduction of a chiral center in the linker region has been shown to have a significant impact on potency. In studies of related kinase inhibitors, the (R)-enantiomer of an alanine-linker analog was found to be more potent than the corresponding (S)-enantiomer. acs.org This stereochemical preference was also observed when the linker was modified to a proline-based system, where the (R)-enantiomer again showed a threefold improvement in potency over the parent compound, while the (S)-enantiomer was less active. nih.gov Similarly, studies on enantiomeric 3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols demonstrated that both the (S) and (R) enantiomers could display high inhibitory activity. nih.gov These findings underscore that the specific spatial arrangement of atoms is vital for optimal interaction with the target, and even a change in a single stereocenter can dramatically alter biological efficacy.
Development of Pharmacophore Models based on SAR Data
The wealth of SAR data has enabled the development of predictive pharmacophore models for various classes of indazole-based inhibitors. nih.govnih.gov These models define the essential three-dimensional arrangement of chemical features required for biological activity.
For example, a pharmacophore model for indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs) was identified using a de novo design approach. nih.govnih.gov This model captures the key interactions, including the hinge-binding function of the indazole core. Similarly, for Estrogen Receptor alpha (ERα) inhibitors, a ligand-based pharmacophore model was developed consisting of three key features: one hydrophobic interaction site, one hydrogen bond acceptor, and aromatic interactions. bohrium.comui.ac.id Such models are invaluable tools for virtual screening of large compound libraries to identify new hits with novel scaffolds and for guiding the rational design and optimization of existing lead compounds. bohrium.comui.ac.idugm.ac.id
Computational Chemistry and Molecular Modeling in Research
Molecular Docking Simulations for Predicting Ligand-Protein Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 4-{[(2H-indazol-6-yl)amino]methyl}phenol, to the active site of a target protein.
Research on indazole derivatives has utilized molecular docking to elucidate their inhibitory mechanisms against various biological targets. For instance, docking studies on indazole compounds have been performed to understand their interactions with enzymes like S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), a key enzyme in bacterial quorum sensing distantreader.orgnih.gov. Such studies help identify crucial amino acid residues involved in ligand-receptor interactions nih.gov. Similarly, molecular docking of indazole derivatives has been employed to assess their binding efficiency within the active site of proteins like the Hypoxia-Inducible Factor 1α (HIF-1α), a critical factor in tumor metastasis nih.gov.
For 4-{[(2H-indazol-6-yl)amino]methyl}phenol, molecular docking simulations could be employed to predict its binding orientation and affinity towards potential protein targets, such as Polo-like kinase 4 (PLK4), a regulator of centriole duplication implicated in cancer frontiersin.orgnih.gov. The results of such simulations, often presented as binding energy values, can help prioritize compounds for further experimental testing. The interactions observed, such as hydrogen bonds and hydrophobic interactions, provide a structural basis for the compound's activity.
Table 1: Example of Molecular Docking Results for Indazole Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Indazole Derivative 39 | HIF-1α | --- | --- | nih.gov |
| Indazole Compounds | SAH/MTAN | --- | --- | distantreader.orgnih.gov |
| N-alkylated indazole derivatives | Renal Cancer-related Protein (6FEW) | High | --- | nih.gov |
Density Functional Theory (DFT) Calculations for Understanding Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are valuable for understanding various chemical properties, including molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
In the study of indazole derivatives, DFT calculations have been used to compute physicochemical properties and electrostatic potentials nih.gov. For instance, the HOMO-LUMO energy gap, a descriptor of chemical reactivity and stability, has been calculated for various indazole derivatives to understand their electronic behavior nih.govcore.ac.uk. Such calculations can also be used to predict the sites of electrophilic and nucleophilic attack through Molecular Electrostatic Potential (MEP) surface analysis nih.gov. Furthermore, DFT has been employed to study the structural and electronic features of phenol (B47542) derivatives, providing insights into their reactivity and spectral properties researchgate.netresearchgate.net.
For 4-{[(2H-indazol-6-yl)amino]methyl}phenol, DFT calculations could provide a detailed understanding of its electronic structure, orbital energies, and charge distribution. This information is crucial for explaining its reactivity, stability, and potential interaction mechanisms with biological targets. Theoretical vibrational frequencies calculated by DFT can also be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure researchgate.net.
Table 2: Key Parameters from DFT Calculations on Indazole and Phenol Derivatives
| Compound/Derivative | Calculated Property | Significance | Reference |
| Indazole Derivatives | HOMO-LUMO energy gap | Indicates chemical reactivity and stability | nih.gov |
| Indazole Molecule | Geometric optimization, frequencies, electronic properties | Structural determination and reactivity prediction | core.ac.uk |
| 4-(imidazol-1-yl)phenol | Vibrational frequencies, solvent effects | Structural confirmation and understanding environmental influence | researchgate.net |
| Benzylsulfanyl-Triazolyl-Indole | Reactivity descriptors, UV-Vis spectra | Prediction of electronic and structural aspects | mdpi.com |
Development and Application of Pharmacophore Models
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a powerful tool in drug discovery for identifying novel compounds with desired biological activity through virtual screening of large chemical databases dovepress.com.
Pharmacophore models have been successfully developed for various classes of indazole derivatives to identify essential structural features for their biological activity. For example, a five-point pharmacophore hypothesis was generated for indazole derivatives acting as HIF-1α inhibitors nih.gov. This model, consisting of features like hydrogen bond acceptors, donors, and aromatic rings, can be used to design new potent inhibitors nih.gov. Similarly, pharmacophore models have been developed for indazole-based inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases and for indazole carboxamides targeting soybean lipoxygenase nih.govnih.gov. These models aid in understanding the structure-activity relationships and guide the optimization of lead compounds.
In the context of 4-{[(2H-indazol-6-yl)amino]methyl}phenol, a pharmacophore model could be developed based on a set of structurally similar and biologically active compounds. This model would highlight the key chemical features, such as the indazole nitrogen atoms, the phenolic hydroxyl group, and the aromatic rings, that are crucial for its interaction with a specific protein target. Such a model would be instrumental in virtual screening campaigns to discover novel and structurally diverse compounds with similar biological profiles.
Table 3: Examples of Pharmacophore Model Applications for Indazole Derivatives
| Compound Class | Target | Key Pharmacophore Features | Application | Reference |
| Indazole Derivatives | HIF-1α | Aromatic rings, hydrogen bond acceptors/donors | Design of potent inhibitors | nih.gov |
| Indazole-based fragments | FGFR Kinases | Indazole N-2 for H-bonding | Optimization of fragments into potent inhibitors | nih.gov |
| Asymmetrical Hexahydro-2H-Indazole Analogs | Estrogen Receptor Alpha (ERα) | Hydrophobic, hydrogen bond acceptor, aromatic interactions | Virtual screening for potential ERα inhibitors | ugm.ac.id |
| Indazole Carboxamides | Soybean Lipoxygenase | --- | Virtual screening to discover novel inhibitors | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural properties are important for activity.
QSAR studies have been conducted on various series of indazole derivatives to correlate their structural features with their biological activities. For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on indazole derivatives as HIF-1α inhibitors nih.gov. These studies generate contour maps that indicate where steric and electrostatic properties of the molecules can be modified to enhance activity nih.gov. QSAR analyses have also been applied to indazole estrogens to understand the structural requirements for selectivity towards the β-estrogen receptor eurekaselect.com. Furthermore, QSAR models have been developed to explore the inhibitory mechanisms of indazole compounds against bacterial quorum sensing distantreader.orgnih.gov.
For 4-{[(2H-indazol-6-yl)amino]methyl}phenol, a QSAR study could be performed on a series of its analogues with varying substituents. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a statistically significant model could be developed to predict the biological activity of new derivatives. This would enable the rational design of more potent and selective compounds.
Table 4: QSAR Studies on Indazole Derivatives
| Compound Series | Biological Target/Activity | QSAR Method | Key Findings | Reference |
| Indazole Derivatives | HIF-1α Inhibition | 3D-QSAR (Field and Gaussian based) | Steric and electrostatic maps provide a framework for designing new inhibitors. | nih.gov |
| Indazole Compounds | SAH/MTAN Inhibition | QSAR | Identified five essential descriptors for inhibitory mechanisms. | distantreader.orgnih.gov |
| Indazole Estrogens | β-Estrogen Receptor Agonist Activity | de novo and Hansch approach | Substitution at the 3rd position of the indazole nucleus is crucial for selectivity. | eurekaselect.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. MD simulations provide detailed information about the conformational changes of molecules and their complexes, as well as the stability of ligand-protein interactions.
MD simulations are often used in conjunction with molecular docking to refine the docked poses and to calculate binding free energies. For example, MD simulations of the most potent indazole derivative in complex with HIF-1α showed that the compound was stable in the active site of the protein nih.gov. This stability analysis provides greater confidence in the predicted binding mode. MD simulations can also be used to study the dynamic behavior of the protein upon ligand binding and to identify key interactions that are maintained over time.
In the investigation of 4-{[(2H-indazol-6-yl)amino]methyl}phenol, MD simulations of its complex with a target protein would offer dynamic insights into the binding process. These simulations could reveal the flexibility of the ligand in the binding pocket, the role of water molecules in the interaction, and provide a more accurate estimation of the binding affinity. This detailed understanding of the dynamic nature of the ligand-protein interaction is crucial for the design of optimized inhibitors.
Table 5: Application of Molecular Dynamics Simulations in Indazole Research
| System | Purpose of Simulation | Key Insights | Reference |
| Indazole Derivative 39 - HIF-1α Complex | Assess binding stability | Compound found to be quite stable in the active site. | nih.gov |
Analytical and Spectroscopic Methodologies for Structural Confirmation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H-NMR Spectroscopy provides data on the number of different types of protons, their electronic environment, and the proximity of neighboring protons. For 4-{[(2H-indazol-6-yl)amino]methyl}phenol, the spectrum is expected to show distinct signals for each unique proton. The aromatic protons on the phenol (B47542) and indazole rings would appear in the downfield region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns (e.g., doublet, triplet) revealing their substitution pattern. The methylene (B1212753) (-CH₂-) protons would likely appear as a singlet or doublet around δ 4.0-5.0 ppm, depending on coupling to the adjacent N-H proton. The amino (-NH-) and hydroxyl (-OH) protons are expected to be observed as broad singlets whose chemical shifts can vary depending on solvent and concentration. nih.gov
¹³C-NMR Spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons of the phenol and indazole rings would resonate in the δ 110-160 ppm range. The signal for the carbon attached to the hydroxyl group (C-OH) would be further downfield. mdpi.com The methylene bridge carbon (-CH₂-) is expected in the δ 40-60 ppm region. mdpi.com The positions of the carbon signals, particularly for the indazole ring, are critical for confirming the substitution pattern (e.g., at the 6-position). nih.govacs.org
The combined data from both ¹H and ¹³C NMR allows for a complete assignment of the compound's constitution.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenolic -OH | ~9.0-10.0 | Broad Singlet | 1H |
| Indazole N-H | Variable, broad | Broad Singlet | 1H |
| Indazole Aromatic C-H | ~7.0-8.0 | Multiplet | 4H |
| Phenol Aromatic C-H | ~6.7-7.3 | Multiplet (AA'BB' system) | 4H |
| Amino N-H | Variable, broad | Broad Singlet/Triplet | 1H |
| Methylene -CH₂- | ~4.3-4.8 | Singlet/Doublet | 2H |
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenolic C-OH | ~155-160 |
| Indazole Aromatic C | ~110-145 |
| Phenol Aromatic C | ~115-135 |
| Methylene -CH₂- | ~45-55 |
Mass Spectrometry (MS, LCMS, HRMS) for Molecular Weight and Purity Assessment
Mass Spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov A sample of 4-{[(2H-indazol-6-yl)amino]methyl}phenol would first be passed through an HPLC column, separating it from any impurities or starting materials. The eluted compound then enters the mass spectrometer. The resulting chromatogram would ideally show a single peak, confirming the sample's purity, with the associated mass spectrum showing an ion corresponding to the molecular weight of the target compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). This precision allows for the determination of the compound's elemental formula. For 4-{[(2H-indazol-6-yl)amino]methyl}phenol, HRMS would be used to confirm that the measured exact mass matches the calculated mass for the formula C₁₄H₁₃N₃O, thereby distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.com Techniques like electrospray ionization (ESI) are commonly used, which would typically show the protonated molecular ion [M+H]⁺.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O |
| Molecular Weight (Nominal) | 239 g/mol |
| Calculated Exact Mass | 239.1059 g/mol |
| Expected HRMS [M+H]⁺ Ion (m/z) | 240.1131 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of specific chemical bonds.
The IR spectrum of 4-{[(2H-indazol-6-yl)amino]methyl}phenol would exhibit characteristic absorption bands confirming its key structural features. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. mdpi.com The N-H stretching vibrations of the indazole and the secondary amine would also appear in this region, typically between 3100-3500 cm⁻¹. mdpi.com Absorptions corresponding to aromatic C-H stretching are expected just above 3000 cm⁻¹. The presence of the aromatic rings (C=C stretching) would be confirmed by sharp peaks in the 1450-1600 cm⁻¹ region. Finally, C-N and C-O stretching vibrations would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. mdpi.com
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Phenol | O-H stretch | 3200-3600 (broad) |
| Amine/Indazole | N-H stretch | 3100-3500 |
| Aromatic | C-H stretch | 3000-3100 |
| Aromatic | C=C stretch | 1450-1600 |
| Amine | C-N stretch | 1250-1350 |
| Phenol | C-O stretch | 1000-1250 |
X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions
X-ray Crystallography is the gold standard for determining the precise three-dimensional structure of a compound in the solid state. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of atoms in the crystal lattice, as well as bond lengths and angles.
For 4-{[(2H-indazol-6-yl)amino]methyl}phenol, a successful single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its atomic connectivity and conformation. redalyc.org It would definitively establish the substitution pattern on both the indazole and phenol rings. Furthermore, this technique provides invaluable insight into the supramolecular assembly of the molecules in the crystal. It would reveal the nature of intermolecular interactions, such as hydrogen bonding (e.g., between the phenolic -OH and an indazole nitrogen, or the N-H group and the phenolic oxygen) and π-π stacking interactions between the aromatic rings, which govern the crystal packing. nih.govresearchgate.net
| Parameter | Description | Example Data for a Related Indazole Derivative nih.gov |
|---|---|---|
| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic) | Monoclinic |
| Space Group | Describes the symmetry of the crystal | P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | a=6.93 Å, b=17.61 Å, c=11.49 Å, β=106.69° |
| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles | N/A |
| Intermolecular Interactions | Details of hydrogen bonds, π-π stacking distances, etc. | N-H···O and O-H···N hydrogen bonds; π-π interactions (3.46-3.67 Å) |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data | 0.039 |
UV-Vis Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The technique is particularly useful for compounds containing chromophores, such as aromatic rings and other conjugated π-systems.
The structure of 4-{[(2H-indazol-6-yl)amino]methyl}phenol contains two significant chromophores: the phenol ring and the indazole ring system. Therefore, it is expected to exhibit characteristic absorption bands in the UV region (typically 200-400 nm). These absorptions are primarily due to π→π* electronic transitions within the aromatic systems. The presence of heteroatoms (N and O) with lone pairs of electrons also allows for n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. The absorption maxima (λmax) and molar absorptivity (ε) are key parameters obtained from the spectrum. The position and intensity of these bands can be influenced by the solvent, a phenomenon known as solvatochromism. researchgate.net
| Chromophore | Electronic Transition Type | Expected Absorption Region (λmax) |
|---|---|---|
| Indazole Ring | π → π | ~250-300 nm |
| Phenol Ring | π → π | ~270-285 nm |
| Heteroatoms (N, O) | n → π* | >290 nm (often lower intensity) |
Future Perspectives and Translational Research Opportunities for Indazole Based Compounds
Design and Synthesis of Next-Generation Indazole Derivatives with Enhanced Selectivity and Potency
The development of future indazole-based therapeutics hinges on the rational design of derivatives with improved potency and, crucially, enhanced selectivity to minimize off-target effects. Structure-guided drug design and the elucidation of structure-activity relationships (SAR) are pivotal in this endeavor. For instance, in the context of kinase inhibitors, a major area for indazole derivatives, specific structural modifications have been shown to significantly impact efficacy. nih.gov
Research has demonstrated that the introduction of hydrogen bond-forming groups, such as amide and sulfonamide moieties, can enhance binding affinity and potency. nih.gov The substitution pattern on the indazole ring and its appended phenyl rings is critical. For example, modifying the 2-position of a pyrimidine ring linked to an indazole core with sulfonamide groups has resulted in enhanced inhibitory activity against VEGFR-2 compared to the parent compound pazopanib. nih.gov Similarly, the strategic placement of fluorine or specific alkyl groups can improve metabolic stability and cellular activity. nih.gov
Future design strategies will likely focus on:
Scaffold Hopping and Hybridization: Combining the indazole core with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities. researchgate.netmdpi.com This approach has been explored by creating indazole-pyrimidine and indazole-sulfonamide hybrids to target various cancer cell lines. mdpi.commdpi.com
Fragment-Based Drug Discovery (FBDD): Using small molecular fragments that bind to the target protein to build up more potent and selective lead compounds.
Conformational Restriction: Introducing rigid structural elements to lock the molecule in its bioactive conformation, thereby increasing affinity for the target and improving selectivity.
The table below summarizes key research findings on structural modifications to enhance the properties of indazole derivatives.
| Modification Strategy | Target/Application | Observed Impact | Example Compound Class |
| Addition of Sulfonamide Groups | VEGFR-2 Inhibition | Enhanced inhibitory activity compared to pazopanib. nih.gov | Indazole-pyrimidine derivatives nih.gov |
| Introduction of N-ethylpiperazine | FGFR Inhibition | Important for both enzyme inhibition and cellular activity. nih.gov | 1H-indazol-3-amine derivatives nih.gov |
| Substitution with Methoxy Group | Pan-Trk Inhibition | High potency but moderate metabolic stability. nih.gov | 3-aryl-indazole derivatives nih.gov |
| Hybridization with Pyrimidine | Anticancer Activity | Significant cytotoxic inhibitory activity against MCF-7 breast cancer cells. researchgate.net | Indazol-pyrimidine hybrids researchgate.net |
| C3-Quaternary Chiral Center | General Synthesis | Provides access to novel 3D chemical space for exploring new interactions. pnrjournal.com | C3-allyl 1H-indazoles pnrjournal.com |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas
While indazole derivatives are well-established as kinase inhibitors for cancer therapy (e.g., targeting VEGFR, FGFR, c-Kit, and PDGFRβ), their broad biological activity suggests significant untapped potential in other therapeutic areas. mdpi.comnih.govrsc.org Future translational research will be crucial for exploring these new frontiers.
Potential growth areas for indazole-based therapeutics include:
Neurodegenerative Diseases: Certain indazole derivatives have been investigated as inhibitors of enzymes implicated in neurological disorders, such as monoamine oxidase B (MAO-B). mdpi.com Further exploration could lead to treatments for conditions like Parkinson's or Alzheimer's disease. researchgate.net
Infectious Diseases: The indazole scaffold has demonstrated potent antibacterial, antifungal, and antiprotozoal activities. nih.govresearchgate.net Research into derivatives targeting drug-resistant microbes or novel enzymes in pathogens, such as Mycobacterium tuberculosis or Entamoeba histolytica, presents a promising avenue for developing new anti-infective agents. nih.govmdpi.com
Cardiovascular Diseases: Although a less explored area, some indazole derivatives have shown efficacy in experimental models of cardiovascular pathologies. benthamdirect.com Targeting kinases or other signaling proteins involved in cardiac hypertrophy, fibrosis, or hypertension could yield novel cardiovascular drugs. benthamdirect.com
Inflammatory and Autoimmune Disorders: Given their established anti-inflammatory properties, indazoles could be developed to target key mediators of the inflammatory cascade, such as specific cytokines or signaling pathways like NF-κB, for treating conditions like rheumatoid arthritis or inflammatory bowel disease. benthamscience.com
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Indazole Scaffolds
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the traditionally time-consuming and costly process of drug discovery. mednexus.orgjsr.org For indazole-based compounds, AI/ML offers powerful tools to accelerate nearly every stage of the development pipeline, from initial hit identification to lead optimization. ijirt.org
Key applications include:
Predictive Modeling: ML algorithms can be trained on large datasets of known indazole derivatives to build predictive models for bioactivity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. ijprajournal.com This allows for the rapid virtual screening of vast chemical libraries to identify promising candidates before committing to expensive and time-consuming laboratory synthesis. jsr.org
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new indazole-based molecules optimized for specific properties, such as high binding affinity for a target and favorable drug-like characteristics. nih.gov
Lead Optimization: AI can analyze complex SAR data to suggest specific molecular modifications that are most likely to improve the potency, selectivity, and safety profile of a lead compound, thereby streamlining the hit-to-lead process. nih.gov
Drug Repurposing: By analyzing vast biological and clinical datasets, AI can identify existing indazole-based drugs or clinical candidates that may be effective against new biological targets or diseases, offering a faster route to clinical application. ijirt.org
The table below outlines how AI/ML techniques can be applied throughout the indazole drug discovery workflow.
| Discovery Stage | AI/ML Technique | Application for Indazole Scaffolds |
| Target Identification | Natural Language Processing (NLP), Network Analysis | Analyzing scientific literature and biological data to identify novel protein targets for which indazoles may be effective inhibitors. nih.gov |
| Hit Identification | Virtual Screening, Deep Learning | Screening millions of virtual compounds against a target to identify novel indazole-based hits with high predicted binding affinity. ijirt.org |
| Hit-to-Lead Optimization | Generative Models, QSAR Modeling | Designing novel indazole derivatives with improved potency and ADMET properties; predicting the biological activity of newly designed molecules. ijprajournal.comnih.gov |
| Preclinical Development | Predictive ADMET Models | Forecasting potential toxicity, metabolic pathways, and pharmacokinetic profiles of lead candidates to reduce late-stage failures. ijprajournal.com |
Development of Advanced Synthetic Methodologies for Sustainable and Efficient Production of Complex Indazole Derivatives
Advancing the therapeutic potential of indazole derivatives is intrinsically linked to the development of more efficient, scalable, and environmentally friendly synthetic methods. nih.gov Traditional synthetic routes often require harsh conditions, expensive metal catalysts, or generate significant waste. nih.govacs.org The future of indazole synthesis lies in adopting green chemistry principles and innovative technologies.
Key areas of development include:
Advanced Catalysis: The development of novel catalyst systems is crucial. This includes using cost-effective and less toxic metals like copper or employing heterogeneous nanocatalysts that can be easily recovered and reused. acs.org Silver(I)-mediated intramolecular oxidative C–H amination represents an efficient method for constructing diverse 1H-indazoles. nih.gov
Photocatalysis and Flow Chemistry: Visible light-mediated synthesis and flow chemistry are emerging as powerful tools. researchgate.net Photocatalysis can enable unique chemical transformations under mild conditions, while flow chemistry offers enhanced control over reaction parameters, improved safety, and better scalability compared to traditional batch synthesis. researchgate.net These technologies are particularly promising for the large-scale, industrial production of indazole-based active pharmaceutical ingredients. nih.gov
C-H Functionalization: Direct C-H functionalization reactions are a highly sought-after strategy as they avoid the need for pre-functionalized starting materials, making synthetic routes more atom-economical and efficient. acs.org Recent progress in the photocatalytic C-H amination of arenes provides a direct pathway to N-arylated heterocycles like indazoles. acs.org
The continued evolution of these synthetic methodologies will be essential for making complex and novel indazole derivatives more accessible for biological screening and eventual therapeutic development. nih.govbenthamscience.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[(2H-indazol-6-yl)amino]methyl}phenol, and how can side reactions be minimized?
- Methodology : Utilize the Mannich reaction for aminoalkylation of the phenol group, as demonstrated in analogous syntheses of phenolic derivatives . Protect reactive groups (e.g., phenolic -OH) using benzyl or methoxymethyl groups to prevent undesired coupling, followed by deprotection under mild acidic conditions . Monitor reaction progress via TLC or HPLC to identify intermediates and optimize stoichiometry of reagents (e.g., indazole-6-amine, formaldehyde) to reduce byproducts like over-alkylated species.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the phenolic -OH (δ 9–10 ppm), methylene bridge (-CH2-, δ 3.8–4.2 ppm), and indazole aromatic protons (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and phenolic O-H (broad ~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ and fragmentation patterns to validate the structure .
Q. How can solubility and stability be assessed under experimental conditions?
- Methodology : Perform pH-dependent solubility studies in buffers (pH 1–12) using UV-Vis spectroscopy. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The compound’s moderate lipophilicity (logP ~2–3) suggests preferential solubility in DMSO or ethanol .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX programs resolve molecular configuration and packing effects?
- Methodology : Grow single crystals via vapor diffusion (e.g., ethanol/water). Collect diffraction data and solve the structure using SHELXT for phase determination, followed by refinement with SHELXL . Analyze hydrogen-bonding networks (e.g., phenol-indazole interactions) and π-stacking using ORTEP visualization .
Q. What computational strategies predict the compound’s reactivity and binding affinity for target proteins?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites .
- Molecular Docking (AutoDock Vina) : Screen against targets like kinase domains, using the indazole moiety as a hinge-binding motif. Validate with MD simulations (AMBER) to assess binding stability .
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Methodology : Conduct meta-analysis of existing data, emphasizing assay conditions (e.g., cell lines, concentration ranges). Re-evaluate dose-response curves and use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to resolve discrepancies .
Q. What strategies mitigate competing reactions during large-scale synthesis?
- Methodology :
- Flow Chemistry : Control exothermic reactions (e.g., Mannich reaction) via precise temperature and residence time modulation.
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl2) to enhance regioselectivity and reduce dimerization .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodology : Synthesize analogs with substituents on the indazole ring (e.g., -Cl, -OCH3) or phenol group. Test in vitro bioactivity (e.g., kinase inhibition) and correlate with electronic (Hammett σ) or steric parameters. Compare with analogs like 4-{[(Propan-2-yl)amino]methyl}phenol to identify critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
